4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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Overview
Description
4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound with a molecular formula of C20H18N4O3S and a molar mass of 394.44692 g/mol . This compound is notable for its unique structure, which includes a thiazolidine ring, a nitrobenzylidene group, and an isopropylbenzaldehyde moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone typically involves a multi-step process. One common synthetic route includes the condensation of 4-isopropylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidine derivative. The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and nitrobenzylidene group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Isopropylbenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be compared with other similar compounds, such as:
4-Nitrobenzaldehyde (5-{3-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone: This compound has a similar structure but lacks the isopropyl group, which may affect its chemical and biological properties.
3-Nitrobenzaldehyde (4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone: Another similar compound with different substituents that can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2E,5E)-5-[(3-nitrophenyl)methylidene]-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N4O3S/c1-13(2)16-8-6-14(7-9-16)12-21-23-20-22-19(25)18(28-20)11-15-4-3-5-17(10-15)24(26)27/h3-13H,1-2H3,(H,22,23,25)/b18-11+,21-12+ |
InChI Key |
RVDLJVUIQNVWAX-YOASITJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 |
Origin of Product |
United States |
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